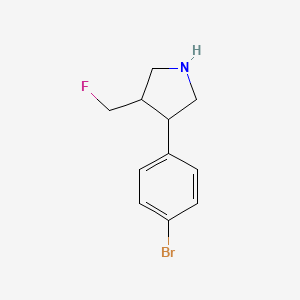

3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine

Description

3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine is a pyrrolidine derivative featuring a bromophenyl group at the 3-position and a fluoromethyl substituent at the 4-position. Pyrrolidine-based compounds are of significant interest in medicinal chemistry due to their conformational flexibility and ability to modulate biological targets.

Properties

IUPAC Name |

3-(4-bromophenyl)-4-(fluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJNDIBUEHRHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=C(C=C2)Br)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation and Aryl Substitution

A common approach is the reaction of pyrrolidine with aryl halides or derivatives under controlled conditions. For example, the reaction of pyrrolidine with 4-bromobenzoyl chloride in dichloromethane at room temperature, in the presence of a base like triethylamine, yields N-(4-bromophenyl)pyrrolidine derivatives after purification by flash chromatography. This method offers high yields (up to 93%) and purity, as confirmed by melting point and HRMS data.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Pyrrolidine + 4-bromobenzoyl chloride | DCM, triethylamine, room temp, stir | N-(4-bromophenyl)pyrrolidine derivative, 93% yield |

Fluoromethyl Group Introduction

The fluoromethyl group can be introduced via nucleophilic fluorination or fluoromethylation of an appropriate precursor. One method involves the use of fluoromethyl reagents reacting with pyrrolidine derivatives under mild conditions. Although specific fluoromethylation protocols for this compound are scarce in the literature, analogous fluoromethylations use reagents such as fluoromethyl iodide or fluoromethyl sulfonates under basic or catalytic conditions.

Multicomponent and Cycloaddition Reactions

Detailed Reaction Procedure Example

Based on the Royal Society of Chemistry supporting information, a typical synthetic procedure for related pyrrolidine derivatives is as follows:

- Step 1: Dissolve pyrrolidine (1.1 mmol) in dichloromethane (15 mL) at 0 °C.

- Step 2: Add the isocyanate (1 mmol) dropwise to the solution.

- Step 3: Stir the reaction mixture for 10 minutes at room temperature.

- Step 4: Evaporate the solvent under reduced pressure.

- Step 5: Purify the crude product by flash chromatography on silica gel using a gradient eluent (e.g., petroleum ether/ethyl acetate 5:1 to 2:1).

- Step 6: Characterize the purified compound by NMR and HRMS.

This method yields high-purity substituted pyrrolidines suitable for further functionalization, including fluoromethylation.

Analytical and Purification Techniques

Purification is typically achieved by flash chromatography on silica gel with gradient elution. Analytical confirmation includes:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the chemical structure and substitution pattern.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and composition.

- Melting Point Determination: Assesses purity and consistency.

- Thin Layer Chromatography (TLC): Monitors reaction progress and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, while the fluoromethyl group can undergo electrophilic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols for the bromophenyl group; electrophiles such as halogens for the fluoromethyl group.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.

Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific therapeutic context.

Comparison with Similar Compounds

Structural Analogs with Bromophenyl and Pyrrolidine Scaffolds

Key Observations:

- Substituent Effects : The fluoromethyl group in the target compound likely confers moderate electron-withdrawing effects compared to the stronger trifluoromethyl group in ’s analog. This difference may influence metabolic stability and binding affinity .

- Salt Forms : The hydrochloride salt of 3-(4-bromophenyl)pyrrolidine () demonstrates improved solubility, a critical factor for bioavailability, whereas the neutral fluoromethyl analog may exhibit higher lipophilicity .

- Synthetic Complexity : The dione derivative () requires multi-step synthesis (acylation, cyclization), yielding 41%, suggesting that introducing additional functional groups (e.g., dione) may complicate synthesis compared to simpler pyrrolidine analogs .

Fluorinated Pyrrolidine Derivatives

Table 2: Fluorinated Substituent Comparisons

Key Observations:

- Fluoromethyl vs.

- Amine vs. Bromophenyl : 3-(fluoromethyl)pyrrolidin-3-amine () lacks the bromophenyl group but includes an amine, which could enhance hydrogen-bonding interactions compared to the hydrophobic bromophenyl moiety .

Bromophenyl-Containing Heterocycles

Compounds like brodifacoum and difethialone () incorporate bromophenyl groups in coumarin and thiochromenone scaffolds, demonstrating anti-inflammatory activity via suppression of LPS-induced NO generation.

Biological Activity

3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a bromophenyl substituent and a fluoromethyl group, contributing to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 271.12 g/mol. The presence of halogens like bromine and fluorine often enhances the compound's interactions with biological targets, making it a subject of interest in drug discovery.

Antiviral Potential

Research indicates that 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine exhibits notable antiviral activity. Studies have shown that compounds with similar structural motifs can inhibit viral replication, suggesting that this compound may possess analogous properties. Specifically, its activity may be linked to its ability to interfere with viral enzymes or receptors involved in the viral life cycle.

Neuropharmacological Effects

Pyrrolidine derivatives are known for their neuropharmacological properties. 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine could potentially influence neurotransmitter systems, which warrants investigation into its effects on conditions such as anxiety or depression. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine ring can significantly affect potency and selectivity for neuropharmacological targets .

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine can be achieved through several methods, including:

- Reactions involving pyrrolidine derivatives : Utilizing existing pyrrolidine frameworks and introducing the bromophenyl and fluoromethyl groups.

- Halogenation and alkylation techniques : These methods allow for controlled modifications to enhance biological activity while maintaining structural integrity.

These synthetic pathways are crucial for developing analogs with improved efficacy or reduced toxicity.

Structure-Activity Relationships (SAR)

Understanding the SAR of 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine is essential for optimizing its biological activity. Key findings from recent studies include:

- Substituent Effects : The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity towards specific biological targets.

- Pyrrolidine Ring Modifications : Alterations to the pyrrolidine structure can lead to significant changes in pharmacological profiles, influencing both potency and selectivity .

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals varying biological activities based on substituent variations:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-(4-Chlorophenyl)-4-methylpyrrolidine | Structure | Studied for neuroprotective effects |

| 3-(Phenyl)-4-fluoromethylpyrrolidine | Structure | Explored for antidepressant properties |

| 3-(2-Methylphenyl)-4-bromopropylpyrrolidine | Structure | Investigated for anti-inflammatory activity |

These compounds illustrate the versatility of pyrrolidine derivatives in medicinal chemistry.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine:

- Antiviral Studies : In vitro assays demonstrated significant antiviral effects against specific viral strains, positioning this compound as a candidate for further antiviral drug development.

- Neuropharmacological Assessments : Behavioral studies in animal models indicated potential anxiolytic effects, suggesting that this compound may modulate anxiety-related behaviors through interaction with neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, brominated aryl precursors can react with fluoromethyl-pyrrolidine intermediates under reflux conditions in polar aprotic solvents (e.g., glacial acetic acid). Catalysts like palladium for cross-coupling (e.g., Suzuki-Miyaura) may enhance regioselectivity. Yield optimization requires precise stoichiometric ratios, controlled temperature (e.g., 80–120°C), and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol/ethyl acetate) is critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and fluoromethyl group integration. F NMR identifies fluorine-environment interactions.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for research-grade material).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s Br/Br doublet).

- Melting Point Analysis : Consistency with literature values (e.g., 105–106°C for analogous bromophenyl compounds) indicates purity .

Q. What safety precautions are critical when handling fluoromethyl and bromophenyl groups in this compound?

- Methodological Answer :

- Fluoromethyl Group : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Fluorinated compounds may release HF under hydrolysis; neutralize spills with calcium carbonate.

- Bromophenyl Group : Avoid light degradation by storing in amber glass. Dispose of waste via halogen-specific protocols (e.g., sealed containers for incineration).

- Emergency Response : For ingestion, immediate medical consultation (P301+P310) and antidote access (e.g., calcium gluconate for HF exposure) .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Solvent effects (e.g., polarizable continuum models) simulate reaction environments. Compare computed H NMR shifts with experimental data to validate conformational stability. For example, dihedral angles between the pyrrolidine ring and bromophenyl group influence steric hindrance and reaction pathways .

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s molecular geometry?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration and bond lengths/angles (e.g., asymmetric unit analysis for polymorphs).

- DFT Refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for dispersion forces or solvent interactions.

- Statistical Validation : Use R-factors and residual density maps to quantify discrepancies. For instance, deviations >0.01 Å in bond lengths may indicate crystal packing effects .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies, and how is structure-activity relationship (SAR) analyzed?

- Methodological Answer :

- Derivatization : Modify the fluoromethyl group to trifluoromethyl or introduce electron-withdrawing substituents on the bromophenyl ring to enhance binding affinity.

- In Silico Screening : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins (e.g., kinases, GPCRs).

- SAR Workflow : Synthesize analogs, test in vitro (e.g., IC assays), and correlate substituent effects with activity trends. For example, bulky groups at the 4-position may reduce membrane permeability .

Q. What experimental design principles apply when studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions. Monitor degradation via LC-MS.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data.

- Buffer Selection : Phosphate buffers (pH 2–12) simulate physiological ranges; avoid nucleophilic buffers (e.g., Tris) that may react with the bromophenyl group .

Q. How can researchers integrate this compound into supramolecular or coordination chemistry studies?

- Methodological Answer :

- Coordination Sites : The pyrrolidine nitrogen and bromine atom can act as ligands for transition metals (e.g., Pd, Cu). Synthesize complexes and characterize via IR (metal-ligand vibrations) and single-crystal XRD.

- Supramolecular Assembly : Utilize halogen bonding (C–Br···N/O) or π-π stacking (bromophenyl rings) to design frameworks. Analyze packing motifs via Hirshfeld surfaces .

Methodological Notes

- Theoretical Frameworks : Link studies to concepts like Hammond’s postulate (kinetic vs. thermodynamic control in synthesis) or frontier molecular orbital theory for reactivity predictions .

- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speeds) and use internal standards (e.g., deuterated solvents for NMR) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.